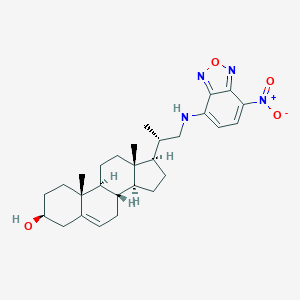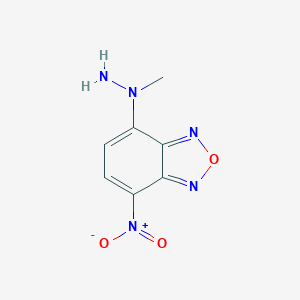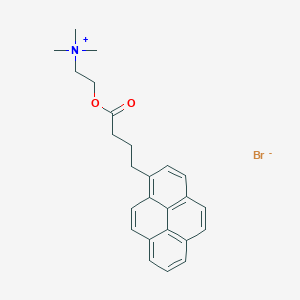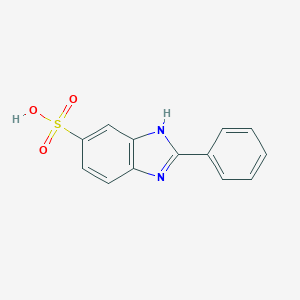
3-(Benzyloxy)-5-bromopyridine
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of bromopyridine derivatives often involves halogenation reactions, as seen in the synthesis of 2-amino-5-bromopyridinium 3-aminobenzoate, where the pyridine molecule is brominated . Similarly, the synthesis of 5-bromo-N-(3,4-dimethoxybenzyl)pyridin-2-amine involves the reaction of 5-bromopyridin-2-amine with an aldehyde . These methods could potentially be adapted for the synthesis of 3-(Benzyloxy)-5-bromopyridine by introducing a benzyloxy group at the appropriate position on the pyridine ring.
Molecular Structure Analysis
The molecular structure of bromopyridine derivatives is often characterized using X-ray diffraction, as seen in the study of 2-amino-5-bromopyridinium 3-aminobenzoate . The crystal packing in these compounds is influenced by hydrogen bonding and π-π interactions, which could also be relevant for the structure of this compound.
Chemical Reactions Analysis
Bromopyridine derivatives can participate in various chemical reactions. For instance, the reaction of O-benzylidene sugars with N-bromosuccinimide indicates the reactivity of bromine in such compounds . This reactivity could be exploited in further functionalization of this compound.
Physical and Chemical Properties Analysis
The physical and chemical properties of bromopyridine derivatives can be studied using techniques like vibrational spectroscopy, as demonstrated in the DFT calculation and vibrational spectroscopic studies of 2-(tert-butoxycarbonyl (Boc)-amino)-5-bromopyridine . Such studies provide information on the vibrational frequencies, molecular orbitals, and thermodynamic parameters, which are crucial for understanding the behavior of these compounds under different conditions.
Applications De Recherche Scientifique
Agent anti-mélanogène
“3-(Benzyloxy)-5-bromopyridine” peut être utilisé comme agent anti-mélanogène . Il a été constaté qu'il inhibait la tyrosinase, une enzyme clé de la mélanogenèse . Cela en fait un candidat potentiel pour le développement de traitements contre les troubles de l'hyperpigmentation .
Utilisation en recherche dans les laboratoires de chimie
Ce composé est souvent utilisé dans les laboratoires de chimie à des fins de recherche . Il peut être utilisé dans diverses réactions chimiques et pour étudier ses propriétés et ses applications potentielles .
Développement de nouveaux inhibiteurs synthétiques
“this compound” peut être utilisé dans le développement de nouveaux inhibiteurs synthétiques . Ces inhibiteurs peuvent être conçus sur la base des structures de composés naturels, conduisant au développement d'agents anti-tyrosinase efficaces avec une efficacité et une sécurité accrues .
Industrie pharmaceutique
Compte tenu de son potentiel en tant qu'inhibiteur de la tyrosinase, “this compound” pourrait être utilisé dans l'industrie pharmaceutique . Il pourrait être utilisé dans le développement de médicaments pour le traitement des maladies liées à la mélanogenèse .
Mécanisme D'action
Target of Action
3-(Benzyloxy)-5-bromopyridine is a complex organic compound that belongs to the class of organic compounds known as aminopyridines and derivatives . These are organic heterocyclic compounds containing an amino group attached to a pyridine ring Similar compounds have been found to interact with enzymes such as leukotriene a-4 hydrolase and mitogen-activated protein kinase 14 .
Mode of Action
Benzylic compounds are known to undergo various reactions, including free radical bromination, nucleophilic substitution, and oxidation . These reactions are facilitated by the benzylic position’s enhanced reactivity due to the adjacent aromatic ring .
Biochemical Pathways
Benzylic compounds are known to participate in various biochemical reactions, including suzuki–miyaura cross-coupling . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .
Pharmacokinetics
This suggests that the compound may have poor oral bioavailability, possibly due to rapid degradation or poor absorption in the gastrointestinal tract .
Result of Action
Benzylic compounds are known to undergo various reactions, including free radical bromination, nucleophilic substitution, and oxidation . These reactions can lead to various molecular and cellular changes, depending on the specific targets and pathways involved.
Propriétés
IUPAC Name |
3-bromo-5-phenylmethoxypyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrNO/c13-11-6-12(8-14-7-11)15-9-10-4-2-1-3-5-10/h1-8H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSHKYZAWTWKQKK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC(=CN=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10572283 | |
| Record name | 3-(Benzyloxy)-5-bromopyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10572283 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
130722-95-1 | |
| Record name | 3-(Benzyloxy)-5-bromopyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10572283 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details






Synthesis routes and methods IV
Procedure details






Synthesis routes and methods V
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(2S)-6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]-2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]hexanoic acid](/img/structure/B149446.png)




![1-[4-(2-Methylpropyl)phenyl]ethyl acetate](/img/structure/B149462.png)



![2-[4-(4,5-Dimethylthiazol-2-yl)-3-chlorophenyl]propanoic acid](/img/structure/B149490.png)
